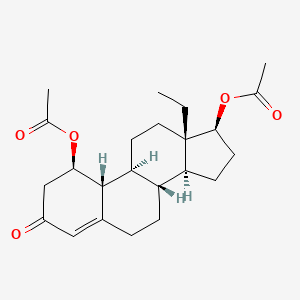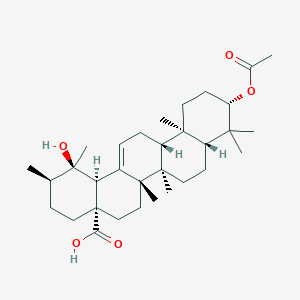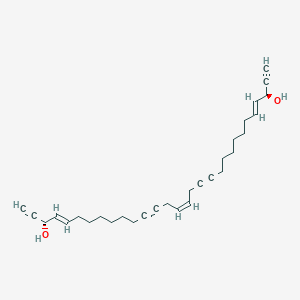
dideoxypetrosynol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dideoxypetrosynol A is a natural product found in Petrosia with data available.
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction in Melanoma Cells
Dideoxypetrosynol A, a compound from the sponge Petrosia sp., has shown significant cytotoxicity against various human tumor cell lines. A 2004 study by Choi et al. revealed that this compound induces apoptosis in human SK-MEL-2 skin melanoma cells. This process involves up-regulation of proapoptotic Bax and down-regulation of anti-apoptotic Bcl-2, along with activation of caspases, suggesting a molecular mechanism for its anti-cancer activity (Choi et al., 2004).
Anti-Proliferative Effects on Leukemia Cells
In 2006, Park et al. studied this compound's effects on human monocytic leukemia U937 cells. They found that it inhibits cell proliferation by inducing G1 arrest in the cell cycle, up-regulating Cdk inhibitor p16/INK4a, and down-regulating phosphorylation of retinoblastoma protein (pRB). This study provides insight into the anti-cancer effects of this compound through a mechanism involving pRB phosphorylation inhibition and p16 induction (Park et al., 2006).
Reduction of Cyclooxygenase-2 and Telomerase Activities
A 2007 study by Park et al. further explored this compound's mechanism of action in human leukemia U937 cells. The compound was found to inhibit cyclooxygenase-2 (COX-2) and telomerase activities, reducing prostaglandin E2 synthesis and down-regulating human telomerase reverse transcriptase (hTERT). These findings add to the understanding of the anti-cancer activities of this compound (Park et al., 2007).
Synthesis of this compound
In 2008, Gung and Omollo reported the first total synthesis of this compound, achieving both enantiomers. The synthesis involved oxidative coupling of a homopropargylphosphonium ylide to prepare the “skipped” (Z)-enediyne moiety. This synthesis is crucial for further exploration and utilization of this compound in scientific research (Gung & Omollo, 2008).
Eigenschaften
Molekularformel |
C30H40O2 |
|---|---|
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
(3S,4E,15Z,26E,28S)-triaconta-4,15,26-trien-1,12,18,29-tetrayne-3,28-diol |
InChI |
InChI=1S/C30H40O2/c1-3-29(31)27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30(32)4-2/h1-2,5-6,25-32H,7-8,13-24H2/b6-5-,27-25+,28-26+/t29-,30-/m1/s1 |
InChI-Schlüssel |
PUFGWNJPJHYXPI-ZDFWYCJLSA-N |
Isomerische SMILES |
C#C[C@@H](O)/C=C/CCCCCCC#CC/C=C\CC#CCCCCCC/C=C/[C@H](O)C#C |
Kanonische SMILES |
C#CC(C=CCCCCCCC#CCC=CCC#CCCCCCCC=CC(C#C)O)O |
Synonyme |
dideoxypetrosynol A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




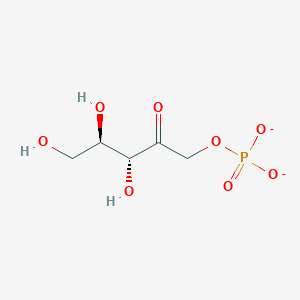
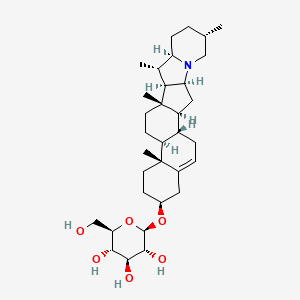
![4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione](/img/structure/B1261867.png)
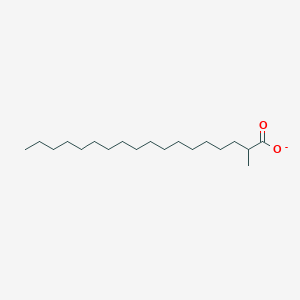
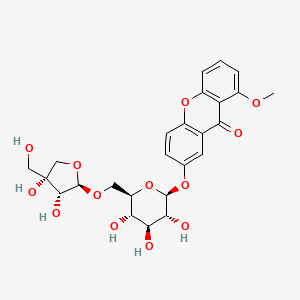
![(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one](/img/structure/B1261874.png)
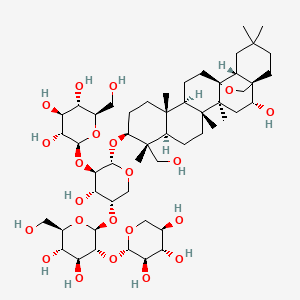
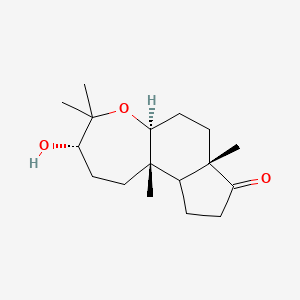
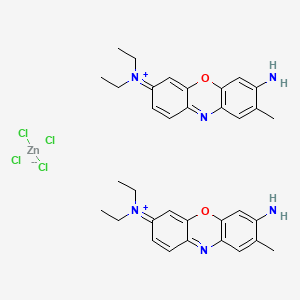
![methyl (10R,13S,14S)-14-hydroxy-13-methyl-1,7,17-trioxo-3,4,5,6,11,12,15,16-octahydro-2H-cyclopenta[a]phenanthrene-10-carboxylate](/img/structure/B1261882.png)

